molecular formula C16H16ClNO2S B5753431 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B5753431
M. Wt: 321.8 g/mol
InChI Key: RYHRDGWANXQVLU-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is its potential as a novel anticancer agent. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate its mechanism of action in more detail, as well as its potential applications in other diseases beyond cancer and inflammation. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability. Finally, the development of more efficient synthesis methods may also be explored to facilitate its production on a larger scale.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is a promising chemical compound that has potential applications in various fields, particularly in the development of novel anticancer and anti-inflammatory agents. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide can be synthesized by the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 3-methoxyaniline and acetic anhydride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit promising antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-14-7-4-6-13(9-14)18-16(19)11-21-10-12-5-2-3-8-15(12)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHRDGWANXQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide

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